molecular formula C12H24N2O3 B6161271 tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate CAS No. 1784351-50-3

tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate

Cat. No.: B6161271
CAS No.: 1784351-50-3
M. Wt: 244.3
InChI Key:
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Description

Tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate, also known as TBMC, is a carboxylic acid amide and an important synthetic intermediate in pharmaceutical and agrochemical industries. It is used in the synthesis of various compounds, such as drugs, pesticides, herbicides, and other chemicals. TBMC has been studied in various scientific research applications, and its mechanism of action and biochemical and physiological effects have been explored. In

Scientific Research Applications

Tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate has been studied in various scientific research applications. It has been used as a model compound for the synthesis of various drugs and agrochemicals, such as herbicides and pesticides. This compound has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungal agents. In addition, this compound has been used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate is not fully understood. However, it is believed that it acts as a proton donor, and it is believed to be involved in the formation of hydrogen bonds and other interactions with other molecules. It is also believed to be involved in the formation of complexes with other molecules, such as proteins and enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-allergic properties. In addition, it has been found to have antioxidant and antifungal activities. It has also been found to be involved in the regulation of various metabolic processes, such as the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate is a useful tool for laboratory experiments due to its low cost, easy availability, and relatively low toxicity. However, it is important to note that this compound is a volatile compound, and it is important to take proper safety precautions when handling it. In addition, it is important to note that this compound is a relatively unstable compound, and it is important to take proper steps to ensure that it is stored and handled properly.

Future Directions

In the future, tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate could be studied further to explore its potential applications in the pharmaceutical and agrochemical industries. In addition, it could be studied further to explore its potential as a drug delivery system. Furthermore, this compound could be studied further to explore its potential as a catalyst for various chemical reactions. Finally, this compound could be studied further to explore its potential as a material for various applications, such as in the synthesis of polymers and other materials.

Synthesis Methods

Tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate can be synthesized via a two-step reaction. The first step involves the reaction of tert-butyl alcohol and 4-aminomethyloxan-4-ylmethyl carbamate in the presence of a base, such as NaOH or KOH, to form the corresponding this compound. The second step involves the reaction of the product with an acid, such as HCl, to form the desired this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 4-(aminomethyl)tetrahydrofuran in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "4-(aminomethyl)tetrahydrofuran", "base" ], "Reaction": [ "Add 4-(aminomethyl)tetrahydrofuran to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent.", "Add a base to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by standard workup procedures." ] }

1784351-50-3

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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